molecular formula C13H8ClF4NO B1328328 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine CAS No. 946728-05-8

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine

Cat. No.: B1328328
CAS No.: 946728-05-8
M. Wt: 305.65 g/mol
InChI Key: BXCMXXDAPNMQMW-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is an organic compound with a complex structure that includes chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated aromatic compound under basic conditions to form the phenoxy linkage. Subsequent steps may include halogenation and amination reactions to introduce the chloro, fluoro, and amine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-fluorophenoxy)aniline: Shares a similar phenoxy structure but lacks the trifluoromethyl group.

    2-(4-Chloro-3-fluorophenoxy)acetic acid: Contains a similar phenoxy linkage but has different functional groups.

Uniqueness

2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is unique due to the presence of both chloro and fluoro substituents along with a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4NO/c14-9-6-8(2-3-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCMXXDAPNMQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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